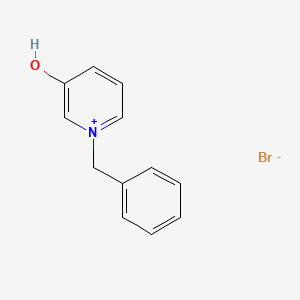

1-Benzyl-3-hydroxypyridinium bromide

Description

Contextualization within Quaternary Pyridinium (B92312) Salt Chemistry

1-Benzyl-3-hydroxypyridinium bromide belongs to a broad class of organic compounds known as quaternary pyridinium salts. researchgate.net These are heterocyclic compounds characterized by a pyridine (B92270) ring where the nitrogen atom is quaternized, meaning it is bonded to four carbon substituents and carries a positive charge. researchgate.net This cationic nature is balanced by an anion, which in this case is bromide.

Quaternary pyridinium salts are recognized for their diverse applications, ranging from being cationic surfactants and germicides to their use as catalysts and components in electrochemical devices. researchgate.netnih.gov The properties and applications of a specific pyridinium salt are heavily influenced by the functional groups attached to the pyridine ring or the nitrogen atom. researchgate.net In the case of this compound, the key features are the benzyl (B1604629) group (C₆H₅CH₂–) on the nitrogen and the hydroxyl group (–OH) at the 3-position of the pyridine ring. The synthesis of these salts typically involves the quaternization of a pyridine derivative with an organic halide, such as benzyl bromide. researchgate.netsrce.hr

Historical Trajectories of Research on the Pyridinium Scaffold

The study of pyridine and its derivatives has a rich history that lays the foundation for contemporary research on compounds like this compound. The term 'pyridine' is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). semanticscholar.org The pyridine scaffold was first isolated by Anderson in 1846 from picoline. semanticscholar.org Later, the structure of pyridine was determined by Wilhelm Korner (1869) and James Dewar (1871). semanticscholar.org

Over the decades, the pyridinium scaffold has become recognized as a "privileged scaffold" in medicinal chemistry, forming the core of over 7,000 drug molecules. semanticscholar.orgrsc.org Its presence is found in natural alkaloids and numerous FDA-approved pharmaceuticals used to treat a wide range of diseases, including tuberculosis, HIV/AIDS, cancer, and hypertension. tandfonline.com A significant milestone in the history of pyridinium salt research was the development of pyridinium oximes, such as pralidoxime (B1201516) (2-PAM), as effective reactivators of cholinesterase inhibited by organophosphates, making them crucial antidotes for nerve agent poisoning. nih.gov This historical depth underscores the versatility and enduring importance of the pyridinium core in chemical and medical sciences.

Contemporary Research Significance and Emerging Areas of Investigation

While extensive research focusing exclusively on this compound is not widely documented, its structural components—the benzylpyridinium cation and the 3-hydroxypyridine (B118123) core—are subjects of significant modern investigation. The compound itself often appears as a crucial synthetic intermediate in the preparation of more complex molecules. For instance, the synthesis of N-benzyl-3-hydroxypiperidine, a valuable pharmaceutical intermediate, can proceed through the creation and subsequent reduction of a 1-benzyl-3-hydroxypyridinium salt. patsnap.comgoogle.com

The benzylpyridinium moiety is a key pharmacophore in the design of various bioactive agents. Researchers have synthesized and evaluated series of benzylpyridinium salts as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. frontiersin.org Studies have shown that substituents on the benzyl ring can significantly influence the inhibitory activity of these compounds. frontiersin.org

Simultaneously, the 3-hydroxypyridine scaffold is an area of active research, particularly due to its metal-chelating properties. nih.gov Derivatives of 3-hydroxypyridin-4-one, which share the hydroxylated pyridine ring, have been designed and synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov These compounds also exhibit significant antioxidant activities. nih.gov The combination of the biologically active benzylpyridinium group and the functional 3-hydroxypyridine scaffold in this compound suggests its potential as a building block for developing new therapeutic agents and functional materials.

| Scaffold/Derivative | Area of Research | Key Findings |

| Benzylpyridinium Salts | Alzheimer's Disease (Enzyme Inhibition) | Act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The position and nature of substituents on the benzyl group affect inhibitory potency. frontiersin.org |

| 3-Hydroxypyridine-4-one Derivatives | Tyrosinase Inhibition & Antioxidant Activity | Show potent inhibitory effects on the tyrosinase enzyme and demonstrate free radical scavenging capabilities. nih.gov |

| 1-Benzyl-3-hydroxypyridinium salt | Synthetic Chemistry | Serves as a key intermediate in the synthesis of N-benzyl-3-hydroxypiperidine via catalytic reduction. patsnap.comgoogle.com |

| Pyridinium-modified Scaffolds | Antibacterial Agents | Positively charged bis(methylpyridinium) anthracenes have been developed as a tunable scaffold with activity against various bacteria. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOVVLHSCLWWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62214-78-2 | |

| Record name | Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62214-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-benzyl-3-hydroxy-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Hydroxypyridinium Bromide

Established Synthetic Routes to 1-Benzyl-3-hydroxypyridinium Bromide

The primary and most well-established method for the synthesis of this compound is through the quaternization of the nitrogen atom in the 3-hydroxypyridine (B118123) ring. This transformation is typically achieved via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions for Pyridinium (B92312) Quaternization

The synthesis of this compound is readily accomplished by the direct reaction of 3-hydroxypyridine with a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride. patsnap.comgoogle.comgoogle.com This reaction follows a typical SN2 mechanism, where the nitrogen atom of the pyridine (B92270) ring acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion to form the quaternary ammonium (B1175870) salt. patsnap.comgoogle.comgoogle.com

The general reaction scheme can be represented as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 3-hydroxypyridine and benzyl bromide.

This method is widely applicable for the synthesis of various N-substituted pyridinium salts and is a cornerstone of pyridinium chemistry. nih.gov

Optimization of Reaction Conditions and Yield

The efficiency and yield of the quaternization reaction are influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. While specific optimization studies for this compound are not extensively detailed in the literature, general principles of pyridinium salt synthesis can be applied.

Solvent Effects: The choice of solvent can significantly impact the rate and yield of the reaction. Polar aprotic solvents such as acetonitrile, acetone (B3395972), and dimethylformamide (DMF) are commonly employed for quaternization reactions as they can solvate the transition state and the resulting pyridinium salt. google.com In some patented procedures for related compounds, toluene (B28343) has also been used as a solvent. google.com

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate. Temperatures ranging from room temperature to reflux conditions of the chosen solvent are typical. google.comnih.govgoogle.com However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the product.

Catalysts: While the reaction can proceed without a catalyst, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly in biphasic systems. google.com Additionally, the use of a buffer may be beneficial to control the pH of the reaction mixture. google.com

A Chinese patent describes the synthesis of a related compound, 1-benzylpyridinium-3-carboxylate, and provides examples of reaction conditions that can be informative for the synthesis of this compound. google.com The table below summarizes the reaction conditions from this patent.

| Reactants | Solvent | Catalyst/Buffer | Temperature (°C) | Reaction Time (h) | Concentration (%) |

|---|---|---|---|---|---|

| Nicotinic acid, Sodium hydroxide, Benzyl Chloride | Deionized water | Na2CO3, Tetrabutylammonium bromide, Sodium bicarbonate | 70-80 | 2 | 90.17 |

| Nicotinic acid, Sodium hydroxide, Benzyl Chloride | Deionized water | K2CO3, Cetyl trimethylammonium bromide, Sodium carbonate | 80-95 | 1 | 90.62 |

Derivatization Strategies for this compound Analogues

The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues. These modifications can be broadly categorized into changes on the benzyl moiety, substitutions on the pyridinium ring, and the construction of more complex dimeric or oligomeric structures.

Modifications on the Benzyl Moiety

The benzyl group provides a versatile handle for introducing structural diversity. Substituted benzyl bromides can be used in the initial quaternization reaction to generate analogues with various functional groups on the phenyl ring. The electronic and steric properties of these substituents can influence the reactivity and properties of the resulting pyridinium salt.

For example, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring can modulate the electron density of the pyridinium system, which in turn can affect its chemical and physical properties. nih.gov The synthesis of such analogues would follow the same nucleophilic substitution pathway as the parent compound, simply by replacing benzyl bromide with the desired substituted benzyl bromide.

| Substituted Benzyl Bromide | Potential Modification | Expected Influence |

|---|---|---|

| 4-Methylbenzyl bromide | Electron-donating group | Increased electron density on the pyridinium ring |

| 4-Nitrobenzyl bromide | Electron-withdrawing group | Decreased electron density on the pyridinium ring |

| 4-Methoxybenzyl bromide | Electron-donating group | Increased electron density on the pyridinium ring |

| 4-Chlorobenzyl bromide | Electron-withdrawing group | Decreased electron density on the pyridinium ring |

Substituent Effects on the Pyridinium Ring

The pyridinium ring itself can be further functionalized to create a diverse set of analogues. The 3-hydroxy group can be a key site for derivatization. For instance, it can be converted to an ether or an ester, which would alter the electronic properties of the pyridinium ring.

The introduction of other substituents on the pyridinium ring can also have a profound impact on the molecule's properties. The position and nature of these substituents can influence the charge distribution, stability, and reactivity of the pyridinium cation. nih.govacs.org For example, electron-withdrawing groups on the pyridinium ring would make the ring more susceptible to nucleophilic attack.

Synthesis of Dimeric and Oligomeric Pyridinium Architectures

The construction of dimeric and oligomeric structures containing the 1-benzyl-3-hydroxypyridinium moiety is an advanced derivatization strategy. This can be achieved by linking two or more pyridinium units together through various spacer groups.

One approach to synthesizing dimeric structures involves the use of a dihaloalkane to quaternize two molecules of 3-hydroxypyridine, followed by benzylation of the remaining nitrogen atoms. Alternatively, a bis(bromomethyl)benzene derivative could be used to link two 3-hydroxypyridine units.

The synthesis of oligomeric and polymeric pyridinium salts has also been explored, often for applications in materials science. rsc.orgrsc.org These materials can exhibit interesting electronic and optical properties due to the conjugated nature of the pyridinium units. The quaternization of pyridine-based monomers and oligomers can enhance π-electron delocalization along the backbone. rsc.orgrsc.org The synthesis of such structures based on this compound could lead to novel materials with unique properties.

Advanced Synthetic Methodologies

Advanced synthetic methodologies for this compound focus on enhancing efficiency, selectivity, and environmental sustainability. These approaches include sophisticated functionalization techniques that allow for precise modification of the molecule and the integration of green chemistry principles to minimize the environmental impact of the synthesis process.

Chemo- and Regioselective Functionalization Approaches

The functionalization of the this compound core is crucial for developing new derivatives with specific properties. Chemo- and regioselectivity are key challenges in these transformations due to the multiple reactive sites on the pyridinium ring. One of the significant advancements in this area is the selective hydrogenation of the pyridinium ring.

A notable example of a highly regioselective functionalization is the iridium-catalyzed hydrogenation of 3-hydroxypyridinium (B1257355) salts. This method provides a direct route to substituted piperidin-3-one (B1582230) derivatives, which are valuable intermediates in organic synthesis and are present in various pharmaceutical agents. nih.gov The use of a homogeneous iridium catalyst allows for the selective reduction of the pyridinium ring, leaving other functional groups intact. nih.gov

The reaction proceeds under mild conditions and demonstrates high chemoselectivity. nih.gov This approach is significant as it offers a practical and scalable method for the synthesis of complex piperidine (B6355638) structures from readily available 3-hydroxypyridinium precursors. nih.gov The general transformation is depicted below:

Reaction: Selective Hydrogenation of 3-Hydroxypyridinium Salts

Catalyst: Homogeneous Iridium Catalyst

Product: Substituted Piperidin-3-one Derivatives

Significance: High yields, mild conditions, and high chemoselectivity nih.gov

The research in this area has also explored asymmetric hydrogenation, which is crucial for producing chiral piperidines. For instance, the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts has been achieved with high enantiomeric excess using a Rh-JosiPhos catalyst in the presence of an organic base. nih.gov Mechanistic studies, including isotopic labeling, have shed light on the role of the base and the enantiodetermining step, which is believed to involve a dihydropyridine (B1217469) intermediate. nih.gov

Table 1: Regioselective Hydrogenation of 3-Hydroxypyridinium Salts

| Substrate | Catalyst | Product | Yield (%) | Reference |

| N-Benzyl-3-hydroxypyridinium salt | Iridium Complex | N-Benzyl-piperidin-3-one | High | nih.gov |

| N-Benzylated 3-substituted pyridinium salts | Rh-JosiPhos | Chiral Piperidines | Up to 90% ee | nih.gov |

Green Chemistry Principles in Pyridinium Synthesis

The application of green chemistry principles to the synthesis of pyridinium salts, including this compound, aims to reduce the environmental footprint of chemical processes. Key strategies include the use of alternative energy sources, eco-friendly solvents, and solvent-free reaction conditions.

Ultrasound irradiation has emerged as a valuable green chemistry tool for organic synthesis. This technique utilizes acoustic cavitation to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional methods. mdpi.comnumberanalytics.com The synthesis of various pyridinium salts has been successfully achieved using ultrasound, highlighting its potential for a more efficient and environmentally friendly process. mdpi.comresearchgate.net The benefits of ultrasound-assisted synthesis include:

Enhanced reaction rates and yields numberanalytics.com

Reduced reaction times and energy consumption numberanalytics.com

Improved selectivity and reduced byproduct formation numberanalytics.com

For example, a study on the synthesis of fluorinated pyridinium salts-based hydrazones demonstrated that ultrasound irradiation led to higher yields in significantly less time than conventional heating methods. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique that can drastically reduce reaction times, often from hours to minutes. nih.gov This method provides rapid and uniform heating of the reaction mixture, which can lead to increased yields and purer products. The synthesis of poly-alkylpyridinium salts has been shown to be effectively enhanced by microwave irradiation, allowing for the formation of high molecular weight polymers with low polydispersity. nih.gov This approach is not only faster but also aligns with the principles of green chemistry by being more energy-efficient. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Methods for Pyridinium Salts

| Method | Reaction Time | Yield | Environmental Impact | Reference(s) |

| Conventional Heating | Hours to Days | Moderate to High | Higher energy consumption, potential for hazardous solvents | nih.gov |

| Ultrasound-Assisted | Minutes to Hours | High to Excellent | Reduced energy and time, often milder conditions | mdpi.comresearchgate.net |

| Microwave-Assisted | Minutes | High to Excellent | Significant reduction in time and energy, improved yields | nih.gov |

These advanced methodologies underscore the ongoing efforts to develop more sophisticated and sustainable routes for the synthesis and functionalization of this compound and related compounds.

Advanced Structural and Spectroscopic Elucidation of 1 Benzyl 3 Hydroxypyridinium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy would reveal the number of distinct proton environments and their neighboring relationships in the 1-benzyl-3-hydroxypyridinium cation. The spectrum would be characterized by specific chemical shifts (δ), integration values corresponding to the number of protons, and splitting patterns (multiplicity) due to spin-spin coupling.

For the 1-benzyl-3-hydroxypyridinium cation, one would expect to observe distinct signals for the benzylic protons (-CH₂-), the protons of the phenyl ring, and the protons on the pyridinium (B92312) ring. The electron-withdrawing effect of the positively charged pyridinium nitrogen would cause the attached benzylic protons and the pyridinium ring protons to appear at a lower field (higher ppm) compared to neutral analogs. The protons on the 3-hydroxypyridinium (B1257355) ring would likely show complex splitting patterns due to coupling with each other.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Benzylic (-CH₂-) | Downfield | Singlet (s) | Adjacent to electron-withdrawing pyridinium nitrogen. |

| Phenyl (C₆H₅) | Aromatic Region | Multiplets (m) | Signals for ortho, meta, and para protons. |

| Pyridinium H-2/H-6 | Most Downfield | Doublet (d) / Multiplet (m) | Significant deshielding due to adjacent positive nitrogen. |

| Pyridinium H-4/H-5 | Downfield | Multiplets (m) | Influenced by hydroxyl group and ring current. |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | Position is solvent and concentration-dependent. |

| Note: This table represents general expectations for the compound's structure. Specific experimental data is not publicly available. |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-benzyl-3-hydroxypyridinium bromide would produce a distinct signal in the spectrum.

The spectrum is expected to show signals for the benzylic carbon, the carbons of the phenyl ring, and the carbons of the pyridinium ring. Similar to ¹H NMR, the carbons of the pyridinium ring, particularly those adjacent to the nitrogen atom (C-2 and C-6), would be significantly deshielded and appear at a lower field. The carbon atom bearing the hydroxyl group (C-3) would also have a characteristic chemical shift.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Benzylic (-CH₂) | ~60-70 | Aliphatic region, shifted downfield by nitrogen. |

| Phenyl (C₆H₅) | ~125-140 | Aromatic region, with distinct signals for ipso, ortho, meta, and para carbons. |

| Pyridinium C-2/C-6 | Downfield | Highly deshielded by the adjacent quaternary nitrogen. |

| Pyridinium C-3 | Downfield | Attached to the electronegative oxygen atom. |

| Pyridinium C-4/C-5 | Downfield | Aromatic region, influenced by the overall ring charge. |

| Note: This table represents general expectations for the compound's structure. Specific experimental data is not publicly available. |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, electrospray ionization (ESI) is typically used. The analysis would focus on the cationic part of the molecule, 1-benzyl-3-hydroxypyridinium (C₁₂H₁₂NO⁺).

The primary observation in the positive-ion mode mass spectrum would be the molecular ion peak corresponding to the cation [M]⁺. The monoisotopic mass of this cation is calculated to be 186.09 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the cation. Fragmentation patterns, induced by techniques like tandem mass spectrometry (MS/MS), could further elucidate the structure by showing characteristic losses, such as the loss of the benzyl (B1604629) group.

Interactive Data Table: Predicted Mass Spectrometry Data for the C₁₂H₁₂NO⁺ Cation

| Adduct / Ion | Predicted m/z | Source |

| [M]⁺ | 186.09134 | PubChem uni.lu |

| [M+H]⁺ | 187.09917 | PubChem uni.lu |

| [M+Na]⁺ | 209.08111 | PubChem uni.lu |

| Note: The data presented are predicted values for the cation. uni.lu The bromide counter-ion is not typically observed in positive-ion ESI-MS. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show several key absorption bands. A broad band in the high-frequency region (around 3200-3400 cm⁻¹) would be characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C-H stretching of the benzylic CH₂ group would be observed just below 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain characteristic peaks for the C=C and C=N stretching vibrations of the aromatic pyridinium and phenyl rings.

Interactive Data Table: Expected Vibrational Spectroscopy Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3400 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

| C-H Bending | 650 - 1000 | IR, Raman |

| Note: This table outlines expected vibrational modes based on functional groups. Specific experimental data is not publicly available. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and the bromide anion.

A successful crystallographic analysis of this compound would confirm the planarity of the pyridinium and phenyl rings and reveal the relative orientation of the benzyl group with respect to the pyridinium ring. It would also detail the ionic interactions between the organic cation and the bromide counter-ion, providing a complete and unambiguous picture of the solid-state structure. While crystal structures for related compounds like 4-[(benzylamino)carbonyl]-1-methyl-pyridinium bromide have been determined, specific crystallographic data for this compound are not currently available in public databases. nih.gov

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

| Torsion Angles | Data not available |

| Note: Experimental crystallographic data for this specific compound has not been reported in publicly accessible literature. |

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 Hydroxypyridinium Bromide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. wuxibiology.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. wuxibiology.comresearchgate.net

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. This process involves calculating the molecular energy at various atomic arrangements and systematically finding the geometry with the minimum energy. The optimized structure corresponds to a stable point on the potential energy surface.

For molecules with flexible components, such as the benzyl (B1604629) group in 1-Benzyl-3-hydroxypyridinium bromide, a potential energy surface (PES) scan can be performed. This involves systematically changing specific dihedral angles and calculating the energy at each point to map out the energetic landscape. This analysis reveals the most stable conformers and the energy barriers between them. The global minimum on this surface represents the most energetically favorable conformation of the molecule.

Theoretical calculations for similar benzyl derivatives provide insight into expected structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzyl Derivative Moiety

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N | 1.37 - 1.47 | - |

| C-O | 1.21 - 1.45 | - |

| C-H | 1.08 - 1.11 | - |

| C-N-C | - | ~128 |

| C-C-C (ring) | - | 109 - 123 |

| C-C-H | - | 106 - 121 |

Note: Data is representative of typical ranges found in related structures and not specific experimental values for this compound. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to the electron affinity and susceptibility to nucleophilic attack. chemrxiv.orgnih.gov The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer. nih.govmdpi.com In this compound, charge transfer interactions are expected between the electron-rich hydroxypyridinium and benzyl rings.

Table 2: Representative FMO Parameters from DFT Calculations on a Benzyl Derivative

| Parameter | Definition | Illustrative Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.50 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.83 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.67 | Chemical reactivity & stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.66 | Charge transfer tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.84 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | 3.64 | Electrophilic character |

Note: Values are illustrative, based on findings for analogous compounds, to demonstrate the type of data generated from FMO analysis. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface displays the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) localized around the oxygen atom of the hydroxyl group, making it a prime site for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the pyridinium (B92312) ring and the benzyl group, indicating these as sites for potential nucleophilic attack. nih.gov

Hirshfeld Surface Analysis is a method used to partition crystal space and visualize intermolecular interactions. It provides a quantitative measure of the different types of close contacts within a crystal lattice. By mapping properties onto this surface, one can analyze the nature and extent of interactions like hydrogen bonds and van der Waals forces. The analysis generates a 2D fingerprint plot that summarizes all intermolecular contacts, with the percentage contribution of each type of interaction calculated.

For benzyl-containing crystalline structures, Hirshfeld analysis often reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. nih.gov

Table 3: Hirshfeld Surface Interaction Percentages for an Analogous Benzyl-Containing Compound

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 43.6% | Represents contacts between hydrogen atoms, often the largest contribution. nih.gov |

| C···H / H···C | 42.0% | Indicates C-H···π interactions and general van der Waals forces. nih.gov |

| O···H / H···O | 8.9% | Corresponds primarily to hydrogen bonding interactions. nih.gov |

| Other (N···H, C···C, etc.) | < 5.5% | Minor contributions from other van der Waals and specific contacts. nih.gov |

Note: Data derived from a published analysis of a similar benzyl-containing crystal structure. nih.gov

Natural Bond Orbital (NBO) Analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with this charge delocalization. These interactions, known as hyperconjugative interactions, are key to understanding molecular stability. NBO analysis can reveal the percentage of Lewis structure (covalent bonds and lone pairs) versus non-Lewis structure (delocalization effects). nih.govmdpi.com For this compound, significant charge transfer is expected from the lone pairs of the oxygen atom to antibonding orbitals in the pyridinium ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment. This technique is essential for understanding how molecules behave in realistic conditions, such as in solution.

MD simulations are particularly useful for assessing the conformational stability of a molecule. Key metrics derived from an MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This value measures the average deviation of a protein or ligand's backbone atoms over time compared to a reference structure (usually the initial, energy-minimized structure). A low and stable RMSD value over the course of the simulation indicates that the molecule maintains a stable conformation without significant structural changes.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the molecule.

Table 4: Interpretation of Molecular Dynamics Stability Metrics

| Metric | Low Value (< 2-3 Å for RMSD) | High Value (> 3 Å for RMSD) |

|---|---|---|

| RMSD | Indicates a stable molecular conformation with minimal structural changes throughout the simulation. | Suggests significant conformational changes, unfolding, or instability in the binding pose. |

| RMSF | Corresponds to rigid regions of the molecule with little movement. | Identifies flexible regions, such as loops or terminal chains, that fluctuate significantly. |

Note: This table provides a general interpretation of MD simulation data.

Solvent Interactions and Diffusion Properties

The interaction of a solute with its surrounding solvent molecules can significantly influence its chemical reactivity, stability, and biological availability. Computational models are essential for elucidating these complex interactions at a molecular level.

While direct computational studies on the solvent interactions of this compound are not extensively documented, research on structurally similar compounds, such as 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (BHM), offers significant insights. up.ac.zabohrium.com Density Functional Theory (DFT) calculations performed on BHM in various solvents (acetone, chloroform (B151607), ethanol (B145695), and water) reveal how the electronic and molecular properties are affected by the solvent environment. up.ac.zabohrium.com

For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. DFT studies on BHM showed that the energy gap varies depending on the solvent, indicating a change in reactivity. up.ac.zabohrium.com In chloroform, BHM exhibited the smallest energy gap (2.8055 eV) compared to acetone (B3395972) (2.8979 eV), ethanol (2.9035 eV), and water (2.9225 eV), suggesting higher reactivity in the less polar chloroform medium. up.ac.zabohrium.com Such computational approaches, combining cluster models with continuum solvent models, are crucial for accurately predicting spectroscopic parameters and understanding solvation effects. nih.gov

Table 1: Solvent Effects on the Calculated Energy Gap of a Structurally Similar Compound (BHM)

| Solvent | Dielectric Constant (ε) | Calculated Energy Gap (eV) |

|---|---|---|

| Chloroform | 4.81 | 2.8055 |

| Acetone | 20.7 | 2.8979 |

| Ethanol | 24.55 | 2.9035 |

| Water | 78.39 | 2.9225 |

Data derived from studies on 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one (BHM), a compound structurally related to this compound. up.ac.zabohrium.com

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, shedding light on the compound's potential mechanism of action.

Although specific molecular docking studies for this compound are not prominently featured in the literature, studies on analogous compounds containing a benzyl group demonstrate the utility of this approach. For example, the docking of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, which also possesses a benzyl moiety, has been investigated against the Epidermal Growth Factor Receptor (EGFR) kinase domain. benthamscience.com Such studies predict the binding pose of the ligand within the ATP binding site of the protein and calculate a docking score, which is an estimate of the binding affinity. benthamscience.com

The binding affinity, often expressed as a negative score (e.g., in kcal/mol), indicates the strength of the interaction, with a more negative value suggesting a stronger binding. nih.gov For a series of aza compounds docked against a heme-binding protein, docking scores ranged from -5.2 to -8.0 kcal/mol, providing a quantitative comparison of their binding potential. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in docking simulations of various inhibitors, hydrogen bonds are frequently observed with polar residues like asparagine, arginine, and tyrosine, while hydrophobic interactions occur with nonpolar residues such as valine. nih.gov The benzyl group of this compound would be expected to form hydrophobic interactions within a binding pocket, while the hydroxyl group on the pyridinium ring could act as a hydrogen bond donor or acceptor. Identifying these key interactions provides a rational basis for designing derivatives with improved potency and selectivity.

Table 2: Example of Molecular Docking Results for Aza Compounds with Heme-Binding Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Compound 1 | -7.5 | ASN, ARG, TYR |

| Compound 2 | -8.0 | VAL, ASN |

| Compound 3 | -7.8 | TYR, ARG |

| Amoxicillin (Control) | -6.5 | ASN, ARG, TYR |

This table presents illustrative data from a study on different compounds to demonstrate the type of information obtained from molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally measured biological activity. For classes of compounds like pyridine (B92270) and pyridone derivatives, QSAR studies have been successfully applied to predict activities such as antimalarial and antioxidant effects. nih.govresearchgate.net

A QSAR model is typically represented by a mathematical equation. For example, a study on 4-pyridone derivatives developed a robust model (with a correlation coefficient, r², of 0.86) that predicted antimalarial activity based on four key descriptors: electronic potential, dipole moment, partition coefficient (ClogP), and molar refractivity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used. A CoMFA study on benzyl vinylogous derivatives yielded a model with high predictive ability (r² = 0.936) for PDE3B inhibition. researchgate.net Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. mdpi.com

Table 3: Descriptors Commonly Used in QSAR Models for Pyridine-like Compounds

| Descriptor Type | Specific Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment, Electronic Potential | Governs electrostatic interactions with the target. |

| Lipophilic | Partition Coefficient (ClogP) | Relates to the compound's ability to cross cell membranes. |

| Steric | Molar Refractivity | Describes the size and polarizability of the molecule. |

| Thermodynamic | Enthalpy of Formation | Relates to the stability of the molecule. |

Information compiled from QSAR studies on pyridone and pyridine derivatives. nih.govresearchgate.net

A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. researchgate.net

Pharmacophore models can be developed based on a set of known active molecules (ligand-based) or from the structure of the ligand-protein complex (structure-based). nih.gov For example, a pharmacophore model for a series of Corticotropin-releasing Factor 1 (CRF1) antagonists was developed consisting of six features: two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model was then used to build a 3D-QSAR model to predict the activity of new compounds. nih.gov

For this compound, a hypothetical pharmacophore could include:

An aromatic ring feature for the benzyl group.

A positive ionizable feature for the cationic pyridinium nitrogen.

A hydrogen bond donor/acceptor feature for the 3-hydroxy group.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. dovepress.comnih.gov This process, known as virtual screening, is a powerful tool in modern drug discovery. nih.gov

Catalytic Applications and Roles in Organic Synthesis

Phase-Transfer Catalysis (PTC) Mediated by 1-Benzyl-3-hydroxypyridinium Bromide

While specific studies detailing the performance of this compound as a phase-transfer catalyst are not extensively documented in publicly available research, its structural characteristics—a positively charged quaternary ammonium (B1175870) core and a lipophilic benzyl (B1604629) group—make it a suitable candidate for such applications. Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). phasetransfer.comphasetransfer.com

In a typical biphasic system, a phase-transfer catalyst like this compound functions by pairing with an anion from the aqueous phase, transporting it into the organic phase where the reaction with an organic substrate can occur. The efficiency of such a catalyst is determined by its ability to extract the aqueous reactant and its stability under the reaction conditions.

The structure of this compound offers a balance of hydrophilicity from the charged pyridinium (B92312) ring and the hydroxyl group, and lipophilicity from the benzyl group. This amphiphilic nature is crucial for its function at the phase interface. The benzyl group enhances solubility in the organic phase, which is essential for transporting the active anion. The selectivity of reactions, such as O-alkylation versus C-alkylation, can be influenced by the structure of the catalyst, which affects the ion-pair tightness and the steric environment around the reacting anion. core.ac.uk For instance, in Williamson ether synthesis involving phenoxides, the choice of catalyst can be critical in minimizing side reactions like dehydrohalogenation, particularly with sensitive substrates like secondary benzyl bromides. phasetransfercatalysis.com

The catalytic cycle in a solid-liquid or liquid-liquid PTC system involves several key steps. For a reaction involving an anion (A⁻) from an aqueous or solid phase and an organic substrate (R-X) in an organic solvent, the mechanism proceeds as follows:

Anion Exchange: The catalyst cation (Q⁺), in this case, the 1-benzyl-3-hydroxypyridinium ion, exchanges its original bromide anion for the reacting anion (A⁻) at the phase interface, forming an ion pair [Q⁺A⁻].

Phase Transfer: The newly formed, lipophilic ion pair [Q⁺A⁻] migrates from the interface into the bulk organic phase.

Reaction in Organic Phase: The anion (A⁻), now solubilized and highly reactive in the organic phase, reacts with the substrate R-X to form the product R-A. The catalyst's original counter-ion is regenerated as a salt (e.g., NaX).

Catalyst Regeneration: The catalyst cation Q⁺, now paired with the leaving group anion X⁻, diffuses back to the interface to restart the cycle.

The kinetics of this process are often dependent on factors such as stirring speed, catalyst concentration, and the nature of the organic solvent, which influence the rate of mass transfer and the intrinsic reaction rate in the organic phase. researchgate.net

Metal-Free Catalytic Systems

The use of pyridinium salts in metal-free catalysis is a growing area of interest, offering environmentally benign alternatives to traditional metal-based catalysts.

N-alkyl pyridinium salts have been successfully employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org Research in this area has shown that these salts can effectively promote the conversion of substrates like p-xylene (B151628) into valuable products such as p-toluic acid. rsc.org

In a study on various N-alkyl pyridinium salts, the electronic nature of the substituent on the pyridinium ring was found to be a critical factor for catalytic performance. While the study did not specifically test the 3-hydroxy derivative, it demonstrated that an electron-donating group, such as the -N(CH₃)₂ group in 1-benzyl-4-N,N-dimethylaminopyridinium bromide, significantly enhanced both the conversion of p-xylene and the selectivity for p-toluic acid. rsc.org This suggests that the electronic properties of the pyridinium ring play a key role in the catalytic cycle. The 3-hydroxy group on this compound is generally considered a weak electron-donating group through resonance, which could impart moderate catalytic activity in such oxidation reactions.

The proposed mechanism involves the pyridinium cation facilitating the homolytic decomposition of a p-xylene hydroperoxide intermediate. The cation attacks the nucleophilic oxygen atom of the hydroperoxide, accelerating the formation of free radicals that propagate the oxidation chain reaction. rsc.org

| Catalyst (Analogue) | Substrate | Conversion (%) | Selectivity (%) for p-Toluic Acid |

|---|---|---|---|

| 1-Benzyl-4-N,N-dimethylaminopyridinium bromide | p-Xylene | 95 | 84 |

| 1-Benzylpyridinium bromide | p-Xylene | 63 | 75 |

| 1-Benzyl-4-methylpyridinium bromide | p-Xylene | 72 | 78 |

Table 1: Catalytic performance of various N-benzyl pyridinium salt analogues in the metal-free oxidation of p-xylene. Data sourced from Zhang, Q., et al. (2019). rsc.org

Beyond hydrocarbon oxidation, pyridinium salts are versatile intermediates in other metal-free transformations. They have been utilized in oxidative C-H amination and esterification reactions. researchgate.netresearchgate.net For example, metal-free oxidative esterification of benzylic C-H bonds has been developed using a catalyst system where a quaternary ammonium salt works in conjunction with an oxidant to couple benzylic substrates with carboxylic acids. researchgate.net Pyridinium salts can also serve as precursors to generate carbon-centered radicals under photochemical conditions, enabling their use in enantioselective alkylation reactions without a dedicated photocatalyst. nih.govacs.org

Role as a Synthetic Intermediate in Complex Molecule Synthesis

This compound is a valuable precursor in the synthesis of complex, biologically relevant molecules, particularly piperidine (B6355638) derivatives. google.compatsnap.com Pyridinium salts, in general, are recognized as versatile synthetic intermediates that can be transformed into a variety of functionalized scaffolds. researchgate.netresearchgate.net

A significant application is in the synthesis of N-benzyl-3-piperidinol, a key intermediate for the pharmaceutical compound Benidipine, a calcium channel antagonist. In this synthesis, 3-hydroxypyridine (B118123) is alkylated with benzyl chloride or benzyl bromide to form the 1-benzyl-3-hydroxypyridinium quaternary salt. This intermediate is then subjected to catalytic reduction, where the aromatic pyridinium ring is hydrogenated to yield the desired N-benzyl-3-piperidinol. google.compatsnap.com This two-step process highlights the role of the pyridinium salt as a stable, isolable intermediate that activates the pyridine (B92270) ring for subsequent reduction.

Applications as Reaction Mediators in Redox Processes

The core function of N-alkylpyridinium salts in redox-mediated reactions lies in their capacity to be reduced, generating radical intermediates that can then engage in a variety of chemical transformations. nih.gov This is particularly relevant in the growing fields of photoredox catalysis and electrocatalysis. nih.gov

Theoretical Role in Redox Mediation

Theoretically, this compound could mediate redox processes through two primary pathways:

Generation of Benzyl Radicals: Under reductive conditions, such as those employed in photoredox or electrochemical catalysis, the pyridinium salt can accept an electron. This can lead to the cleavage of the N-benzyl bond, releasing a benzyl radical. This radical can then participate in subsequent reactions, such as carbon-carbon or carbon-heteroatom bond formation.

Electron Shuttling: The pyridinium ring itself can act as an electron shuttle. It can be reduced to a pyridinyl radical, which can then transfer an electron to another substrate, regenerating the pyridinium salt in a catalytic cycle.

Analogous Applications in Photoredox Catalysis

While specific data for this compound is limited, studies on other N-benzylpyridinium salts have demonstrated their utility in photoredox catalysis. For instance, various N-benzylpyridinium salts have been successfully employed in the deaminative benzylation of tetrahydroisoquinolines. rsc.org In these reactions, a photocatalyst, upon excitation by visible light, reduces the pyridinium salt to generate a benzyl radical, which then couples with the substrate.

The general scheme for such a process is outlined below:

| Reactant A | Reactant B | Catalyst/Conditions | Product | Yield (%) |

| N-Phenyl-THIQ | p-Methylbenzylpyridinium Salt | Ru(bpy)3Cl2, Visible Light | 1-(p-Methylbenzyl)-N-phenyl-THIQ | 64 |

| N-Phenyl-THIQ | o-Methylbenzylpyridinium Salt | Ru(bpy)3Cl2, Visible Light | 1-(o-Methylbenzyl)-N-phenyl-THIQ | ~54 |

| N-Phenyl-THIQ | m-Methylbenzylpyridinium Salt | Ru(bpy)3Cl2, Visible Light | 1-(m-Methylbenzyl)-N-phenyl-THIQ | ~54 |

| N-Phenyl-THIQ | 2-Methylnaphthylpyridinium Salt | Ru(bpy)3Cl2, Visible Light | 1-(2-Methylnaphthyl)-N-phenyl-THIQ | 50 |

This table presents data for analogous N-benzylpyridinium salts to illustrate the potential reactivity of this compound in similar photoredox-catalyzed reactions. rsc.org

Electrochemical Behavior

The electrochemical synthesis of benzylic pyridinium salts via oxidative C-H amination highlights the redox-active nature of these compounds. nih.gov This suggests that this compound could also be a viable substrate in electrochemical reactions, potentially acting as a redox mediator. The normalized redox potentials of pyridinium salts compared to their halide counterparts make them attractive for use in SET coupling processes. nih.gov

Mechanistic Investigations of Biological Interactions of 1 Benzyl 3 Hydroxypyridinium Bromide

Molecular Mechanisms of Cellular Activity

Detailed experimental studies elucidating the specific molecular mechanisms of cellular activity for 1-benzyl-3-hydroxypyridinium bromide are not extensively available in the current body of scientific literature. The following sections outline the established frameworks for such investigations, though direct evidence for this particular compound is limited.

Interactions with Biological Membranes

Specific studies detailing the direct interactions of this compound with biological membranes have not been prominently reported. However, the structural characteristics of the molecule, featuring a positively charged pyridinium (B92312) head group and a hydrophobic benzyl (B1604629) substituent, suggest a potential for interaction with the phospholipid bilayer of cell membranes. Cationic compounds, in general, can interact with the negatively charged components of bacterial and mammalian cell membranes, which can lead to membrane disruption. Furthermore, the presence of a benzyl group may influence the compound's ability to intercalate into the hydrophobic core of the membrane, potentially altering its fluidity and integrity. For instance, studies on benzyl alcohol have indicated its capacity to increase membrane fluidity.

Modulation of Cellular Signaling Pathways

There is currently a lack of specific research data on the modulation of cellular signaling pathways by this compound. Investigation into its effects on key pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt pathways, would be necessary to elucidate its molecular targets and mechanisms of action within the cell.

Induction of Apoptotic Pathways and Cell Cycle Perturbation

Scientific literature does not provide direct evidence for the induction of apoptotic pathways or perturbation of the cell cycle by this compound. However, studies on structurally related compounds containing a benzyl moiety have shown pro-apoptotic effects. For example, some 1-benzyl-substituted compounds have been observed to induce apoptosis in cancer cell lines through the activation of caspases, key mediators of programmed cell death. A study on certain 1-benzyl-pyrrolidine-3-ol analogues demonstrated their ability to induce apoptosis by targeting caspase-3. Similarly, another investigation on a piperazine-derived α1-antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide, also reported the induction of apoptosis. Whether this compound shares these properties remains to be experimentally verified. Information regarding its specific effects on cell cycle progression is not available.

In Vitro Cellular Biology Studies

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., A549, MCF-7, HeLa, Hep-2)

Comprehensive studies detailing the antiproliferative and cytotoxic effects of this compound on the human cancer cell lines A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and Hep-2 (laryngeal carcinoma) are not available in the reviewed scientific literature. While research has been conducted on various other benzyl derivatives and their cytotoxic potential against these cell lines, direct data for this compound is absent.

Antimicrobial Activity against Bacterial and Fungal Strains

While specific antimicrobial data for this compound is limited, the broader class of pyridinium salts and compounds containing benzyl bromide moieties has been investigated for antimicrobial properties. The antimicrobial efficacy of pyridinium salts is often influenced by the nature of the substituent on the nitrogen atom. For instance, in a series of substituted benzylidenehydrazinylpyridinium derivatives, the length and composition of the side chain attached to the pyridinium nitrogen were found to significantly affect the antimicrobial activity.

Similarly, studies on benzyl bromide derivatives have demonstrated their potential as antibacterial and antifungal agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The mechanism of action for such cationic amphiphilic molecules is often attributed to their ability to disrupt the integrity of microbial cell membranes.

Below is a table summarizing the antimicrobial activity of some benzyl bromide derivatives against a selection of bacterial and fungal strains, as reported in a study. It is important to note that this data does not represent the activity of this compound itself but provides context for the potential antimicrobial properties of related structures.

| Microorganism | Benzyl Bromide Derivative 1a MIC (mg/mL) | Benzyl Bromide Derivative 1c MIC (mg/mL) |

| Staphylococcus aureus | 1 | 4 |

| Streptococcus pyogenes | 2 | 0.5 |

| Enterococcus faecalis | 2 | 2 |

| Escherichia coli | 2 | Not Reported |

| Klebsiella pneumoniae | 2 | 4 |

| Salmonella typhi | 2 | 4 |

| Candida albicans | 0.25 | Not Reported |

| Candida krusei | Not Reported | 0.5 |

Data extracted from a study on synthetic benzyl bromides and presented for contextual purposes.

Antioxidant and Free Radical Scavenging Capabilities

Research into this compound and its derivatives has highlighted their potential as antioxidants capable of scavenging free radicals. These reactive oxygen species (ROS) and reactive nitrogen species (RNS) are implicated in a variety of disease pathologies, making antioxidant compounds a significant area of therapeutic interest.

Derivatives of 3-hydroxypyridin-4-one, a class of compounds related to this compound, have demonstrated notable free radical scavenging activity. In one study, 3-hydroxypyridine-4-one benzyl hydrazide derivatives were synthesized and evaluated for their antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, presented as EC₅₀ values, indicated that several of the synthesized compounds possessed excellent radical scavenging capabilities. Specifically, analogs with 2-NO₂, 4-F, and 4-iso-propyl substitutions on the benzylidene ring showed significant activity, with EC₅₀ values of 0.032, 0.012, and 0.014 mM, respectively. nih.gov Conversely, the presence of cyanide, methyl, or multiple substituent groups on the ring was found to diminish the antioxidant activity. nih.gov

The mechanism behind the antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The position of the hydroxyl group on the pyridinium ring is a critical determinant of this activity. Studies on isomeric hydroxybenzyl alcohols (HBAs) have shown that 2-HBA and 4-HBA are more effective radical scavengers than 3-HBA. doi.org This suggests that the structural arrangement of the functional groups significantly influences the compound's ability to interact with and neutralize reactive species.

The antioxidant potential of these compounds is not limited to simple chemical assays. In studies using rat liver mitochondria, HBAs have been shown to protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation. doi.org Furthermore, they were able to restore the activity of manganese superoxide (B77818) dismutase (Mn-SOD), a key antioxidant enzyme. doi.org

Table 1: DPPH Radical Scavenging Activity of 3-Hydroxypyridine-4-one Benzyl Hydrazide Derivatives

| Compound | Substitution | EC₅₀ (mM) |

|---|---|---|

| 6a | 2-NO₂ | 0.032 |

| 6b | 4-F | 0.012 |

| 6e | 4-iso-propyl | 0.014 |

Data sourced from a study on 3-hydroxypyridine-4-one benzyl hydrazide derivatives. nih.gov

Investigation of Neuroprotective Potential

The investigation into the neuroprotective potential of this compound and related compounds is an emerging area of research, driven by the need for effective therapies for neurodegenerative disorders. The underlying principle of this research is the compound's ability to counteract oxidative stress, a key pathological mechanism in many neurodegenerative diseases.

While direct studies on the neuroprotective effects of this compound are limited, the established antioxidant properties of related compounds provide a strong basis for their potential in this area. Oxidative damage caused by free radicals is a major contributor to neuronal cell death in conditions such as Alzheimer's and Parkinson's disease. mdpi.com Compounds that can effectively scavenge these radicals may therefore help to mitigate this damage and slow disease progression.

The ability of hydroxybenzyl alcohol isomers to protect against lipid peroxidation and protein oxidation in mitochondrial membranes is particularly relevant to neuroprotection. doi.org Mitochondria are crucial for neuronal function, and mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. By preserving mitochondrial integrity and function, these compounds could exert a significant neuroprotective effect.

Furthermore, the potential for these compounds to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), may also contribute to their neuroprotective effects. nih.gov Dysregulation of CDK activity has been implicated in the pathological processes of several neurodegenerative diseases. nih.gov Therefore, compounds that can modulate CDK activity may offer a dual mechanism of action, combining antioxidant and enzyme-inhibiting properties to protect neuronal cells.

Biochemical Target Identification and Inhibition Studies

Enzyme Inhibition Assays (e.g., Tyrosinase, HIV-1 Integrase, Cyclin-Dependent Kinase 2, Dihydrofolate Reductase, Thymidylate Synthase)

The therapeutic potential of this compound and its analogs has been explored through a variety of enzyme inhibition assays. These studies have identified several key enzymes as potential targets, suggesting a broad range of possible therapeutic applications for this class of compounds.

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. doi.org Several studies have investigated the tyrosinase inhibitory activity of compounds related to this compound. In one such study, a series of 3-hydroxypyridine-4-one benzyl hydrazide derivatives were synthesized and evaluated for their anti-tyrosinase activity. The results showed that these compounds exhibited tyrosinase inhibitory effects with IC₅₀ values ranging from 25.29 to 64.13 μM. nih.gov One compound in particular, 6i, demonstrated potent anti-tyrosinase activity with an IC₅₀ of 25.29 μM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. rsc.org

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV) and is a key target for antiretroviral therapy. nih.gov While direct studies on this compound are not available, the structural features of this compound are similar to other known HIV-1 integrase inhibitors. These inhibitors often contain a metal-chelating motif that is crucial for their activity. nih.gov The 3-hydroxy-pyridinium moiety of this compound could potentially serve this function, suggesting that this compound and its derivatives may warrant investigation as potential HIV-1 integrase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov CDK inhibitors have therefore emerged as a promising class of anticancer drugs. nih.gov While there is no direct evidence for the inhibition of CDK2 by this compound, the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as novel and selective CDK12 inhibitors suggests that the benzylpyridinium scaffold could be a useful starting point for the design of inhibitors for other CDKs, including CDK2. nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme in the synthesis of DNA, RNA, and proteins, making it an important target for both antimicrobial and anticancer agents. mdpi.com DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, are widely used in clinical practice. mdpi.com The benzylpyridinium structure of this compound shares some similarities with known DHFR inhibitors, suggesting that it could potentially interact with the active site of this enzyme. However, further studies are needed to confirm this hypothesis.

Thymidylate Synthase (TS): Thymidylate synthase is another key enzyme in the DNA synthesis pathway and is a well-established target for cancer chemotherapy. nih.gov TS inhibitors, such as 5-fluorouracil, are widely used in the treatment of various cancers. nih.gov As with DHFR, the structural features of this compound suggest that it could potentially act as a TS inhibitor, although this has yet to be experimentally verified.

Table 2: Tyrosinase Inhibitory Activity of 3-Hydroxypyridine-4-one Benzyl Hydrazide Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 6i | 25.29 |

| Range for series | 25.29 - 64.13 |

Data represents the concentration required for 50% inhibition of tyrosinase activity. nih.gov

Receptor Binding Characterization

While much of the research on this compound and its analogs has focused on enzyme inhibition, there is also evidence to suggest that these compounds may interact with various cellular receptors. The characterization of these receptor binding profiles is crucial for understanding the full pharmacological effects of these compounds and for identifying potential new therapeutic applications.

Studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which share some structural similarities with this compound, have revealed that these compounds can bind to 1,4-DHP calcium channel antagonist receptors in the brain. researchgate.net One study found that several 1,4-DHP derivatives inhibited the specific binding of (+)-[³H]PN 200-110 to these receptors in a concentration-dependent manner, with IC₅₀ values ranging from 0.43 to 3.49 μM. researchgate.net

Furthermore, some of these compounds were found to interact with other receptors as well. For example, one compound exhibited an affinity for the alpha1 receptor that was 1.6 times greater than its affinity for the 1,4-DHP receptors. researchgate.net Several other compounds showed significant binding to the ATP-sensitive potassium (K-ATP) channel, with some exhibiting a binding affinity for this channel that was 1.6 to 3.8 times greater than their affinity for the 1,4-DHP receptors. researchgate.net

These findings suggest that compounds with a pyridinium-based structure may have a broader receptor binding profile than initially anticipated. This promiscuity could be advantageous, as it may allow these compounds to exert multiple therapeutic effects simultaneously. However, it could also lead to off-target effects, which would need to be carefully evaluated in preclinical studies.

Structure-Activity Relationships (SAR) for Biological Efficacy

The biological efficacy of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for understanding how different structural modifications influence the activity of these compounds and for guiding the design of more potent and selective therapeutic agents.

One of the key structural features of this class of compounds is the benzyl group. Studies on YC-1, an indazole derivative with a benzyl group at the 1-position, have shown that this group is crucial for its antiplatelet activity. nih.gov Removal of the benzyl group or its replacement with a hydrogen atom significantly reduces the compound's activity. nih.gov This suggests that the aromatic ring of the benzyl group is involved in a key interaction with the target protein.

The substituents on the benzyl ring also play a critical role in determining the biological activity of these compounds. In the case of 3-hydroxypyridine-4-one benzyl hydrazide derivatives, the presence of electron-withdrawing groups, such as nitro and fluoro groups, on the benzylidene ring was found to enhance their antioxidant activity. nih.gov Conversely, the presence of electron-donating groups, such as methyl groups, was found to diminish this activity. nih.gov

The position of the hydroxyl group on the pyridinium ring is another important determinant of biological activity. As mentioned previously, studies on isomeric hydroxybenzyl alcohols have shown that the position of the hydroxyl group significantly influences their antioxidant and radical scavenging properties. doi.org

Applications in Materials Science and Advanced Functional Materials

Integration into Electrochemical Systems and Sensors

While direct, in-depth research on the integration of 1-Benzyl-3-hydroxypyridinium bromide into electrochemical systems and sensors is not extensively documented in publicly available literature, its structural features as a pyridinium (B92312) salt suggest potential applications in this domain. The broader class of pyridinium-based ionic liquids, to which this compound belongs, has been a subject of considerable interest for various electrochemical applications due to their inherent properties. rsc.org

Pyridinium salts are known for their potential as electrolytes in electrochemical devices. Their advantageous properties can include high intrinsic conductivity, wide electrochemical windows, low volatility, and high thermal stability. rsc.org These characteristics are crucial for the development of efficient and stable electrochemical systems. The specific substituents on the pyridinium ring and the nitrogen atom can be modified to tune these physicochemical properties.

In the context of electrochemical sensors, ionic liquids serve multiple roles, including as electrolytes, modifiers for electrode surfaces, and as functional components to enhance sensor performance in terms of sensitivity, selectivity, and stability. acs.org The integration of pyridinium-based ionic liquids into sensor design is an active area of research, with applications in the detection of a wide range of analytes. unl.ptnih.govbohrium.com

The electrochemical behavior of pyridinium derivatives is a key factor in their suitability for these applications. For instance, voltammetric studies on related compounds have been conducted to understand their redox properties. researchgate.net The electrochemical window, which defines the potential range within which the electrolyte is stable and does not undergo decomposition, is a critical parameter for any electrochemical application. rsc.org

Although no specific data tables with detailed research findings for this compound in electrochemical systems and sensors are available, the general properties of pyridinium salts suggest its potential utility. Further research would be necessary to fully characterize its electrochemical properties and evaluate its performance in specific sensor and electrochemical system designs.

Future Research Trajectories and Interdisciplinary Outlook for 1 Benzyl 3 Hydroxypyridinium Bromide

Exploration of Novel Biologically Active Pyridinium (B92312) Derivatives

The pyridinium scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net Future research will likely focus on the synthesis of novel derivatives of 1-Benzyl-3-hydroxypyridinium bromide to explore a wide range of biological activities. The inherent reactivity of the pyridinium ring and the potential for modification of the benzyl (B1604629) and hydroxyl groups offer a versatile platform for creating diverse chemical libraries. rsc.orgresearchgate.net

The synthesis of such derivatives could involve various strategies, including the introduction of different substituents on the benzyl ring to modulate lipophilicity and electronic properties. nih.gov Additionally, the hydroxyl group at the 3-position can be a handle for further functionalization, such as etherification or esterification, to create prodrugs or alter the compound's pharmacokinetic profile. The exploration of different counter-ions to bromide could also influence the compound's solubility and biological activity.

The potential biological activities of these new derivatives are vast, given the known therapeutic properties of pyridinium compounds, which include antimicrobial, antiviral, anticancer, and neuroprotective effects. rsc.orgmdpi.com For instance, N-benzylpyridinium salts have been investigated as mimics of donepezil (B133215) for the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase. frontiersin.org Furthermore, 3-hydroxypyridine (B118123) derivatives have shown a range of biological effects, including antioxidant and iron-chelating properties. acs.orgnih.gov

A systematic exploration of structure-activity relationships (SAR) will be crucial in identifying derivatives with enhanced potency and selectivity for specific biological targets. High-throughput screening of these novel compounds against various cell lines and enzyme assays will be instrumental in uncovering new therapeutic leads.

Advanced Computational Design and Screening of Analogues

In parallel with synthetic efforts, advanced computational methods will play a pivotal role in accelerating the discovery and optimization of this compound analogues. acs.org Computational tools such as quantum chemical calculations, molecular docking, and molecular dynamics simulations can provide valuable insights into the physicochemical properties and biological activities of these compounds, thereby guiding synthetic efforts toward the most promising candidates. nih.govacs.org